Cas no 476276-63-8 (3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

3-Methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a heterocyclic organic compound featuring a naphthothiazole core linked to a methoxy-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The naphthothiazole scaffold enhances stability and binding affinity, while the methoxy group contributes to solubility and reactivity modulation. Its rigid fused-ring system is advantageous for studying molecular interactions in drug discovery, particularly in targeting enzymes or receptors. The compound's well-defined synthetic route allows for high purity and reproducibility, supporting its use as a key intermediate or reference standard in specialized chemical applications.
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide structure
476276-63-8 structure
商品名:3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
CAS番号:476276-63-8
MF:C19H14N2O2S
メガワット:334.391663074493
CID:5892045
PubChem ID:4422718

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 3-methoxy-N-naphtho[2,1-d]thiazol-2-yl-
    • 476276-63-8
    • F0298-0064
    • 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
    • N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide
    • 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
    • AKOS024575192
    • Oprea1_275761
    • インチ: 1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-16-10-9-12-5-2-3-8-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22)
    • InChIKey: UZTLWTAPLQEQJG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 334.07759887g/mol
  • どういたいしつりょう: 334.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 79.5Ų

じっけんとくせい

  • 密度みつど: 1.374±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.07±0.43(Predicted)

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0298-0064-25mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0298-0064-4mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0298-0064-10mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0298-0064-1mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0298-0064-100mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0298-0064-2μmol
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0298-0064-50mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0298-0064-20μmol
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0298-0064-5mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0298-0064-2mg
3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
476276-63-8 90%+
2mg
$59.0 2023-05-17

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 関連文献

3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamideに関する追加情報

Research Briefing on 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8)

Recent studies have highlighted the potential of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) as a promising compound in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique naphthothiazole scaffold, has garnered attention for its potential applications in drug discovery and development, particularly in targeting specific biological pathways involved in disease mechanisms.

The primary focus of current research has been on elucidating the molecular interactions and pharmacological properties of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Recent in vitro studies have demonstrated its ability to modulate key enzymatic activities, suggesting its utility as a lead compound for the development of novel therapeutics. For instance, its interaction with certain kinase enzymes has been shown to inhibit aberrant signaling pathways associated with cancer progression.

In addition to its biological activity, the synthetic pathways and structural optimization of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide have been explored to enhance its pharmacokinetic properties. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to identify key modifications that improve its bioavailability and target specificity. These efforts are critical for transitioning the compound from preclinical studies to clinical trials.

Furthermore, recent publications have reported on the compound's potential in addressing antimicrobial resistance. Preliminary data indicate that 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide exhibits inhibitory effects against multidrug-resistant bacterial strains, positioning it as a candidate for further investigation in the development of new antibiotics. This aligns with the growing need for innovative solutions to combat global health threats posed by resistant pathogens.

Despite these promising findings, challenges remain in the development of 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through continued research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical applications.

In conclusion, 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS: 476276-63-8) represents a versatile and promising molecule in chemical biology and medicinal chemistry. Its diverse biological activities and potential therapeutic applications underscore the importance of ongoing research to fully realize its clinical potential. Future studies should focus on optimizing its properties and validating its efficacy in vivo to pave the way for its integration into therapeutic regimens.

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